4-Chloro-7-hydroxy-3-methylindan-1-one CAS number and chemical identity
4-Chloro-7-hydroxy-3-methylindan-1-one CAS number and chemical identity
Technical Whitepaper: Chemical Identity, Mechanistic Synthesis, and Validation of 4-Chloro-7-hydroxy-3-methylindan-1-one
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized building blocks in the design of complex active pharmaceutical ingredients (APIs). 4-Chloro-7-hydroxy-3-methylindan-1-one (CAS 6625-07-6) is a specialized halogenated aromatic hydroxyl ketone[1]. Its rigid bicyclic indan-1-one core, combined with orthogonal reactive sites (a ketone, a phenolic hydroxyl, and an aryl chloride), makes it a highly versatile intermediate. It is predominantly utilized in the synthesis of racemates for heavily substituted chroman-4-ones[2] and serves as a foundational scaffold in advanced proteomics research[3].
This whitepaper establishes the definitive physicochemical profile, mechanistic synthesis pathways, and self-validating analytical protocols required to handle and characterize this compound with uncompromising scientific rigor.
Physicochemical Profiling & Structural Identity
Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in downstream synthetic workflows. The table below consolidates the critical identifiers and properties of CAS 6625-07-6, grounded by authoritative supplier data[4].
Table 1: Physicochemical Properties of CAS 6625-07-6
| Property | Value |
|---|---|
| IUPAC Name | 4-Chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | 6625-07-6 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Melting Point | 54–56 °C |
| Physical Form | Solid / Powder |
| InChI Key | PPSMMWMVIIYEON-UHFFFAOYSA-N |
Mechanistic Synthesis and Retrosynthetic Analysis
The construction of the indan-1-one core relies fundamentally on an intramolecular Friedel-Crafts acylation.
Mechanistic Causality: The synthesis typically begins with a substituted p-chlorophenol derivative, which undergoes condensation to form a 3-(aryl)butanoic acid intermediate. The choice of this specific aliphatic chain ensures that the methyl group is perfectly positioned at the C3 position upon cyclization. To initiate ring closure, the carboxylic acid must be activated to an acyl chloride. We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF rather than oxalyl chloride; this choice is dictated by the need to minimize localized exothermic spikes that could degrade the unprotected phenolic hydroxyl group at the C7 position.
Fig 1. Retrosynthetic and forward synthesis workflow for the indan-1-one scaffold.
Experimental Protocols: Synthesis and Validation
Protocol 1: Intramolecular Cyclization (Friedel-Crafts Acylation)
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Activation: Dissolve 3-(5-chloro-2-hydroxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).
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Chlorination: Perform a dropwise addition of SOCl₂ (1.2 eq) at 0 °C.
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Causality: Maintaining 0 °C suppresses the formation of undesired chlorinated byproducts on the electron-rich phenolic ring.
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Cyclization: Introduce anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) in sequential portions.
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Causality: A super-stoichiometric excess of the Lewis acid is mandatory. The oxygen atoms of both the phenolic hydroxyl and the newly formed ketone will coordinate with AlCl₃, effectively deactivating a portion of the catalyst.
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Quenching & Isolation: Pour the mixture over crushed ice and 1M HCl to break the aluminum complexes. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Self-Validating System: This protocol validates itself during the TLC check (Hexane:EtOAc 3:1). Complete disappearance of the highly polar carboxylic acid precursor and the emergence of a distinct, less polar UV-active spot confirms successful cyclization. If the precursor persists, AlCl₃ complexation was incomplete.
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Protocol 2: High-Throughput Analytical Validation (HPLC-MS)
To ensure the integrity of the synthesized 4-chloro-7-hydroxy-3-methylindan-1-one, rigorous analytical profiling is required.
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Stationary Phase: C18 Reverse-Phase Column (250 x 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).
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Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the C7-phenolic hydroxyl group, preventing peak tailing and ensuring high-resolution separation from structurally similar synthetic impurities.
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Detection: Dual-wavelength UV at 254 nm and 280 nm, coupled with positive electrospray ionization MS (ESI+).
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Self-Validating System: The system validates itself through two mechanisms. First, if the UV peak area ratio (A254/A280) remains perfectly constant across the entire width of the target peak, peak purity is confirmed (no co-eluting impurities). Second, the mass spectrum must show a classic 3:1 isotopic pattern at m/z 197.0 and 199.0 [M+H]⁺, definitively confirming the retention of the chlorine atom and ruling out undesired dehalogenation.
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Fig 2. Multi-modal analytical validation protocol for structural and purity confirmation.
Applications in Drug Development & Proteomics
In medicinal chemistry, the indan-1-one scaffold is highly prized. 4-Chloro-7-hydroxy-3-methylindan-1-one is specifically utilized as a precursor in the synthesis of racemates for 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones[2]. Furthermore, its brominated derivative (6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one) is commercially cataloged and actively utilized as a specialized probe in proteomics research[3], demonstrating the scaffold's utility in developing targeted covalent inhibitors or affinity labels.
Safety, Handling, and E-E-A-T Protocols
Based on standardized safety data[4], CAS 6625-07-6 carries the following GHS hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Causality: Because of its H335 respiratory irritation potential and its physical form as a fine powder, all transfers of the dry material must be conducted within a Class II biological safety cabinet or a dedicated powder-handling fume hood. This prevents aerosolization and subsequent inhalation exposure, ensuring laboratory safety while maintaining the compound's integrity. Store at room temperature (RT) in a tightly sealed container to prevent moisture ingress.
References
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ichemistry.cn - CAS Number:6625-07-6 基本信息. Available at: 1
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Echemi - 1H-Inden-1-one,4-chloro-2,3-dihydro-7-hydroxy-3-methyl-. Available at: 5
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ChemicalBook - 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1. Available at: 2
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Santa Cruz Biotechnology - 6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one. Available at: 3
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Sigma-Aldrich - 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one (Product ENA161173537). Available at: 4
Sources
- 1. ichemistry.cn [ichemistry.cn]
- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [chemicalbook.com]
- 3. 6-bromo-4-chloro-7-hydroxy-3-methylindan-1-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | 6625-07-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
